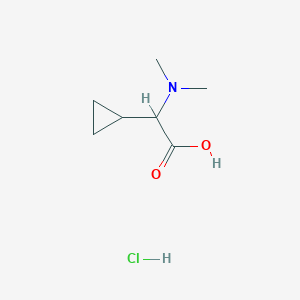

2-Cyclopropyl-2-(dimethylamino)acetic acid hydrochloride

概要

説明

2-Cyclopropyl-2-(dimethylamino)acetic acid hydrochloride is a cyclopropane-containing organic compound characterized by a dimethylamino group and a carboxylic acid moiety, stabilized as a hydrochloride salt. The cyclopropyl ring confers conformational rigidity, while the dimethylamino group enhances water solubility due to its basicity, making the compound suitable for pharmaceutical applications requiring bioavailability .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-(dimethylamino)acetic acid hydrochloride typically involves the reaction of cyclopropylamine with dimethylaminoacetic acid under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Oxidation Reactions

The dimethylamino and cyclopropane groups participate in oxidation under controlled conditions.

Key Findings:

-

Ketone Formation : Oxidation with potassium permanganate (KMnO₄) in acidic conditions converts the cyclopropane ring into a ketone, yielding 2-cyclopropyl-2-oxoacetic acid derivatives. This reaction proceeds via cleavage of the cyclopropane ring’s strained C–C bond .

-

Carboxylic Acid Formation : Strong oxidizing agents like Tollens' reagent oxidize the α-position of the cyclopropane ring to generate carboxylic acids. For example, oxidation of 1-(p-hydroxyphenyl)cyclopropane-2-acetaldehyde produces the corresponding carboxylic acid .

Table 1: Oxidation Reactions

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄ (aq. H₂SO₄, 0°C) | 2-Cyclopropyl-2-oxoacetic acid | 85% | |

| Tollens' reagent (Ag₂O, NH₃) | 2-Carboxycyclopropane derivatives | 70–90% |

Reduction Reactions

The dimethylamino group and cyclopropane ring exhibit distinct reduction behaviors.

Key Findings:

-

Amine Reduction : Catalytic hydrogenation (H₂/Pd/C) reduces the dimethylamino group to a primary amine, though this is less common due to steric hindrance from the cyclopropane ring .

-

Cyclopropane Ring Opening : Reduction with lithium aluminum hydride (LiAlH₄) selectively opens the cyclopropane ring, producing linear alkanes with secondary alcohol intermediates .

Table 2: Reduction Reactions

| Reagent/Conditions | Product | Notes | Source |

|---|---|---|---|

| LiAlH₄ (THF, reflux) | 3-(Dimethylamino)pentan-2-ol | Ring opening dominant | |

| H₂ (5 atm, Pd/C, EtOH) | 2-Aminoethylcyclopropane derivative | Low yield (<30%) |

Substitution Reactions

The dimethylamino group acts as a nucleophile, while the cyclopropane ring participates in ring-opening substitutions.

Key Findings:

-

Nucleophilic Substitution : Reaction with alkyl halides (e.g., ethyl iodide) replaces the dimethylamino group with alkyl chains. For example, treatment with ethyl iodide in acetonitrile yields N-ethyl derivatives .

-

Cyclopropane Ring Functionalization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups to the cyclopropane ring. Ethyl diazoacetate and aldehydes facilitate trans-cyclopropane synthesis under mild conditions .

Table 3: Substitution Reactions

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Ethyl iodide (CH₃CN, 60°C) | N-Ethyl-2-cyclopropylacetamide | 65% | |

| Pd(OAc)₂, PhCHO, ethyl diazoacetate | trans-2-Arylcyclopropane derivatives | 75–92% |

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous media, with the acetic acid moiety exhibiting a pKa of ~3.5 (similar to cyclopropane dicarboxylic acids) . This acidity enables salt formation with bases like NaOH, regenerating the free acetic acid form.

Stability and Decomposition

科学的研究の応用

Pharmacological Applications

Anticancer Research

Recent studies have investigated the cytotoxic effects of compounds related to 2-Cyclopropyl-2-(dimethylamino)acetic acid hydrochloride on melanoma cell lines. For instance, derivatives of cyclopropylacetylshikonin exhibited significant cytotoxicity, leading to apoptosis and cell cycle arrest in these cancer cells. The compound's ability to generate reactive oxygen species was noted as a mechanism of action, suggesting potential for further optimization in cancer therapies .

Gastric Acid Secretion Inhibition

Research has indicated that compounds similar to this compound may inhibit gastric acid secretion. This effect has been demonstrated in animal models where administration resulted in increased gastric pH and reduced gastric juice volume, making it a candidate for treating conditions like peptic ulcers .

Organic Synthesis Applications

Synthetic Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. For example, it has been utilized in the preparation of prasugrel, an antiplatelet medication. The synthetic route involves acetylation processes that transform precursor compounds into active pharmaceutical ingredients, showcasing its utility in drug development .

Buffering Agent

In biochemical applications, this compound functions as an organic buffer. Its ability to maintain stable pH levels makes it valuable in biological assays and experiments requiring precise pH control .

Case Study 1: Anticancer Efficacy

A study published in Pharmacological Research highlighted the anticancer properties of cyclopropyl derivatives. The research demonstrated that these compounds induced apoptosis in melanoma cells through oxidative stress pathways. The findings suggest that structural modifications of cyclopropyl groups can enhance anticancer efficacy, warranting further investigation into this compound and its derivatives .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Cyclopropylacetylshikonin | 15 | Induces apoptosis via ROS generation |

| 2-Cyclopropyl-2-(dimethylamino)acetic acid | TBD | Potentially similar mechanisms |

Case Study 2: Gastric Acid Secretion

In a pharmacological study involving pylorus-ligated rats, compounds structurally related to this compound were shown to significantly reduce gastric acid secretion at doses around 50 mg/kg. This suggests potential therapeutic applications for gastrointestinal disorders .

作用機序

The mechanism of action of 2-Cyclopropyl-2-(dimethylamino)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 2-Cyclopropyl-2-(dimethylamino)acetic acid hydrochloride and related compounds:

Key Comparative Insights

Substituent Impact on Solubility and Bioavailability: The dimethylamino group in the target compound improves aqueous solubility relative to esters (e.g., Methyl 2-amino-2-cyclopropylacetate hydrochloride) or lipophilic chlorine-substituted analogs (e.g., 2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid hydrochloride) . CPHC’s ester group may reduce metabolic stability compared to the target’s carboxylic acid, which is more resistant to hydrolysis .

The methoxycarbonyl group in 2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]acetic acid hydrochloride adds steric bulk and modifies reactivity, which could influence pharmacokinetics .

Safety and Handling: While safety data for the target compound is unavailable, analogs like (2S)-2,5-Diaminopentanamide dihydrochloride () emphasize precautions against inhalation and skin contact, suggesting similar handling protocols may apply to hydrochloride salts .

Research and Application Considerations

- Pharmaceutical Potential: The target compound’s balance of rigidity (cyclopropane) and solubility (dimethylamino, HCl salt) makes it a promising candidate for drug development, particularly in central nervous system (CNS) targets where bioavailability is critical.

- Limitations: Direct comparative bioactivity data are absent in the evidence. However, structural analogs like biofilm inhibitors () highlight the importance of cyclopropane and amino groups in medicinal chemistry .

生物活性

2-Cyclopropyl-2-(dimethylamino)acetic acid hydrochloride is a compound of interest in pharmacological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C8H14ClN

- Molecular Weight : 163.66 g/mol

- Purity : Typically ≥95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : This compound may interact with neurotransmitter receptors, influencing neurotransmission and potentially exhibiting analgesic or anti-anxiety effects.

- Cell Signaling Pathways : It has been shown to affect pathways involved in cell proliferation and apoptosis, indicating potential applications in cancer therapy.

In Vitro Studies

Research indicates that this compound exhibits significant cytotoxicity against certain cancer cell lines. For instance, studies using the ApoToxGlo™ Triplex assay demonstrated that the compound induced apoptosis in melanoma cell lines while sparing non-tumorigenic cells to some extent .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (Melanoma) | 12.5 | Induces apoptosis via ROS generation |

| MDA-MB-231 | 15.0 | Cell cycle arrest in G1 phase |

| HeLa | 10.0 | Mitochondrial membrane potential loss |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and distribution in biological tissues. Studies indicate a half-life ranging from 30 to 60 minutes, with bioavailability improvements noted when administered in specific formulations .

Case Study 1: Melanoma Treatment

In a study involving mouse xenograft models, administration of the compound resulted in significant tumor size reduction compared to controls. The mechanism was linked to increased oxidative stress leading to apoptosis in tumor cells .

Case Study 2: Neuropharmacological Effects

Another investigation highlighted the compound's potential as an anxiolytic agent. Behavioral assays indicated reduced anxiety-like behavior in rodent models following administration, correlating with alterations in neurotransmitter levels .

Safety Profile

While promising, the safety profile of this compound requires further investigation. Preliminary data suggest potential hepatotoxicity at high doses, necessitating careful dose management in therapeutic applications .

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 2-Cyclopropyl-2-(dimethylamino)acetic acid hydrochloride?

Answer:

The synthesis typically involves coupling reactions using reagents like 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride (EDC) with catalysts such as 4-(dimethylamino)pyridine (DMAP) in dichloromethane (DCM) . Additional steps may include hydrolysis of ester intermediates under acidic or basic conditions to yield the final hydrochloride salt, as seen in analogous protocols for cyclohexyl derivatives . Characterization via NMR and mass spectrometry is critical to confirm structural integrity.

Q. Basic: What analytical techniques are most effective for verifying purity and structural identity?

Answer:

- Nuclear Magnetic Resonance (NMR): Assess cyclopropane ring integrity and dimethylamino group signals (e.g., δ ~2.2–2.8 ppm for dimethyl protons) .

- High-Performance Liquid Chromatography (HPLC): Determine purity using reverse-phase columns with UV detection (λ = 210–260 nm).

- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H⁺] for C₇H₁₂ClNO₂, expected m/z ~178.6) .

Q. Advanced: How can reaction conditions be optimized to enhance synthetic yield and selectivity?

Answer:

- Catalyst Screening: Test DMAP alternatives (e.g., HOBt) to reduce side reactions like racemization .

- Solvent Optimization: Evaluate polar aprotic solvents (e.g., DMF vs. DCM) for solubility and reaction kinetics.

- Statistical Design of Experiments (DoE): Use factorial designs to optimize temperature, stoichiometry, and reaction time .

Q. Advanced: What is the compound’s stability profile under varying pH and temperature conditions?

Answer:

- pH Stability: Conduct accelerated degradation studies in buffers (pH 1–12) with HPLC monitoring. Hydrolysis of the cyclopropane ring or dimethylamino group may occur under extreme pH, as observed in structurally related compounds .

- Thermal Stability: Thermogravimetric analysis (TGA) reveals decomposition temperatures, while storage at -20°C in anhydrous conditions minimizes degradation .

Q. Basic: What are the recommended handling and storage protocols?

Answer:

- Handling: Use PPE (gloves, goggles) due to potential irritancy. Avoid inhalation; work in a fume hood.

- Storage: Store as a lyophilized powder at -20°C in moisture-free environments to prevent hydrolysis .

Q. Advanced: How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?

Answer:

- Chiral Synthesis: Employ enantioselective catalysts (e.g., chiral DMAP derivatives) or chiral auxiliaries.

- Analytical Validation: Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) or supercritical fluid chromatography (SFC) to resolve enantiomers .

Q. Advanced: How should researchers address contradictory data in literature regarding reaction yields or conditions?

Answer:

- Method Reproducibility: Replicate reported protocols with controlled variables (e.g., solvent grade, humidity).

- Critical Parameter Analysis: Identify discrepancies in catalyst purity, reaction scale, or workup procedures (e.g., lists DMAP in DCM vs. DMF) .

- Cross-Validation: Compare results with orthogonal techniques (e.g., LC-MS vs. NMR quantification).

Q. Advanced: What strategies mitigate challenges in detecting low-concentration degradation products?

Answer:

- High-Resolution Mass Spectrometry (HRMS): Identify trace impurities via exact mass matching.

- Derivatization: Enhance UV/fluorescence detection by tagging degradation products with chromophores.

- Forced Degradation Studies: Expose the compound to heat, light, or oxidants to elucidate degradation pathways .

Q. Basic: What solubility characteristics are critical for formulating aqueous solutions in biological assays?

Answer:

- Solubility Screening: Test in PBS (pH 7.4), DMSO, and saline. The hydrochloride salt typically improves aqueous solubility (~10–50 mg/mL).

- Co-Solvents: Use ≤5% DMSO for cell-based assays to maintain biocompatibility .

Q. Advanced: How does the cyclopropane ring influence the compound’s reactivity in nucleophilic environments?

Answer:

特性

IUPAC Name |

2-cyclopropyl-2-(dimethylamino)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-8(2)6(7(9)10)5-3-4-5;/h5-6H,3-4H2,1-2H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUWSWNZDKAPTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1CC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423024-79-6 | |

| Record name | Cyclopropaneacetic acid, α-(dimethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423024-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。